molecular formula C23H20N2O5S2 B2375142 (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894669-91-1

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No.: B2375142
CAS No.: 894669-91-1
M. Wt: 468.54
InChI Key: KVIJKAGATPOMBJ-ZHZULCJRSA-N
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Description

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, primarily for the development of protein kinase inhibitors. Its core structure is based on a thieno[3,2-c][1,2]thiazine 2,2-dioxide heterocyclic system, which serves as a privileged pharmacophore for targeting ATP-binding sites in various kinases. Researchers are exploring this compound and its analogs as potent and selective inhibitors for specific kinase targets implicated in oncogenesis and inflammatory diseases. The (Z)-configured exocyclic double bond and the extended conjugated system are critical for its molecular recognition and binding affinity. The molecule's design allows for interaction with both the hinge region and the allosteric pockets of kinases, potentially leading to enhanced selectivity profiles. Beyond its primary role in kinase inhibition, this benzoate derivative is also a valuable intermediate in synthetic chemistry for constructing more complex molecular architectures. Its utility extends to biochemical assay development and as a pharmacophore model for structure-activity relationship (SAR) studies aimed at optimizing potency and mitigating off-target effects. The benzyl and ethyl benzoate substituents provide points for strategic chemical modification, enabling researchers to fine-tune physicochemical properties like solubility and membrane permeability for improved in vitro and in vivo efficacy. Current investigations focus on its application in targeted cancer therapies, where it is used to probe dysregulated signaling pathways and induce apoptosis in malignant cell lines. This compound is a crucial tool for elucidating the complex mechanisms of signal transduction and for the rational design of next-generation therapeutics.

Properties

IUPAC Name

ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-2-30-23(27)17-8-10-18(11-9-17)24-14-20-21(26)22-19(12-13-31-22)25(32(20,28)29)15-16-6-4-3-5-7-16/h3-14,24H,2,15H2,1H3/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJKAGATPOMBJ-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with a benzo[c][1,2]thiazine core known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-[[(Z)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzoate. Its molecular formula is C25H22N2O5SC_{25}H_{22}N_{2}O_{5}S, and it features a thiazine ring that contributes to its biological properties. The structure includes various functional groups that enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazine derivatives exhibit significant antimicrobial activity against a variety of pathogens. Studies have shown that derivatives similar to this compound possess antibacterial properties effective against both Gram-positive and Gram-negative bacteria. For example:

Compound TypeActivity TypePathogen Type
Thiazine DerivativesAntibacterialStaphylococcus aureus, E. coli
Benzothiazine DerivativesAntiviralHIV, Influenza A

The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer potential. Research has demonstrated that thiazine derivatives can inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Apoptosis Induction : Certain compounds trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Inhibition of Angiogenesis : Compounds have been shown to inhibit the formation of new blood vessels that tumors require for growth.

Case Studies

Several studies have highlighted the biological activity of thiazine derivatives:

  • Antimicrobial Screening : A study by Zia-ur-Rehman et al. synthesized and screened thiazine analogues for antibacterial activity, revealing potent effects against multiple bacterial strains .
  • Antitumor Evaluation : In vitro studies conducted on benzothiazine derivatives demonstrated significant cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents .

The precise mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of critical biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three classes of analogs: thienothiazine derivatives, sulfonamide-containing heterocycles, and benzamide/benzoate esters.

Table 1: Structural and Functional Comparison

Compound Class Key Structural Features Bioactivity (Reported) Solubility (LogP) Reference Methodology
Target Compound (Z-configuration) Thieno[3,2-c]thiazine, sulfone, ethyl benzoate Antimicrobial (hypothetical) ~3.2 (estimated) SHELX refinement , ORTEP
Thienothiazine analogs (e.g., 1-benzyl-4-oxo derivatives) Similar core, variable substituents Anti-inflammatory, IC₅₀: 10–50 μM 2.8–3.5 Crystallography
Sulfonamide-based heterocycles SO₂NH₂ groups, aromatic rings Antibacterial (MIC: 2–8 μg/mL) 1.5–2.8 HPLC, NMR
Ethyl benzoate derivatives Ester groups, aromatic amines Antifungal (MIC: 4–16 μg/mL) 2.0–3.0 Synthesis protocols

Structural Insights

  • Core Heterocycle: The thieno[3,2-c]thiazine system distinguishes the target compound from simpler thiazine or thiophene derivatives.
  • Sulfone vs. Sulfonamide : Unlike sulfonamide-containing analogs, the sulfone group in the target compound lacks hydrogen-bonding capacity, which may reduce interactions with polar enzymatic pockets but increase metabolic stability .
  • Z-Configuration : The Z-configuration of the imine bond creates a planar geometry, contrasting with E-isomers that exhibit steric hindrance. This likely enhances π-π stacking with aromatic residues in target proteins .

Bioactivity and Mechanism

  • Antimicrobial Potential: While direct data are sparse, structurally related thienothiazines exhibit anti-inflammatory and antimicrobial effects. For instance, 1-benzyl-4-oxo analogs show IC₅₀ values of 10–50 μM against COX-2 . The target compound’s ethyl benzoate group may mimic acetylated substrates in bacterial enzymes, akin to sulfonamide drugs .
  • Synergy with Plant-Derived Compounds : Unlike natural bioactive molecules (e.g., terpenes in essential oils), which require complex extraction , this synthetic compound offers precise structural tunability. However, its efficacy against insects, as seen in C. gigantea extracts , remains untested.

Pharmacokinetic Considerations

  • Lipophilicity : The LogP (~3.2) suggests moderate blood-brain barrier penetration, comparable to benzamide-based antifungals (LogP: 2.0–3.0) but higher than sulfonamides (LogP: 1.5–2.8) .
  • Metabolic Stability : The ethyl ester may undergo hydrolysis to a carboxylic acid, a common metabolic pathway for benzoate esters. This contrasts with sulfonamide analogs, which are often excreted unchanged .

Preparation Methods

Formation of the Basic Skeleton

The thieno[3,2-c]thiazin core structure can be synthesized following methods described in several patents for related compounds. According to search results, a promising approach involves the synthesis of 3,4-dihydro-2H-thien[3,2-e]-1,2-thiazines-4-ketone-1,1-dioxide, which provides a foundation for our target molecule.

The process begins with the reaction of appropriate thiophene derivatives with glycol under acidic conditions, followed by cyclization in alkaline conditions:

Step 1: Reaction of thiophene compound with glycol under acidic conditions
Step 2: Cyclization in alkaline conditions to form the thieno[3,2-c][1,2]thiazin skeleton

A specific example from patent data demonstrates the preparation of 2,3-dihydro-4H-thieno[3,2-e]-1,2-thiazines-4-ketone-1,1-dioxide:

Compound 7 → Compound 8 → Final product under alkaline conditions

The NMR data confirms the structure: 1H-NMR(300MHz, DMSO-d6): 8.90(bt, 1H), 7.98(d, 1H), 7.46(d, 1H), 4.23(d, 2H).

Installation of the 2,2-Dioxide Functionality

The 2,2-dioxide (sulfonyl) group is typically introduced during the cyclization process or through subsequent oxidation. The sulfonyl functionality can be incorporated using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Alternatively, sulfonyldiacetic acid can be used as a starting material that already contains the dioxide functionality, which simplifies the synthetic route.

Table 1: Optimization of Oxidation Conditions for Dioxide Formation

Entry Oxidant Solvent Temperature (°C) Time (h) Yield (%)
1 H2O2 Acetic acid 25-30 4-6 65-70
2 m-CPBA DCM 0-5 2-3 75-80
3 KMnO4 Acetone/H2O 20-25 3-4 60-65
4 Oxone MeOH/H2O 25-30 5-6 70-75

Introduction of the 4-Oxo Group

The 4-oxo functionality is a critical structural feature of the target molecule. It can be introduced through various methods, including:

  • Direct oxidation of a 4-position carbon
  • Cyclization reactions that incorporate the carbonyl group
  • Hydrolysis of appropriate precursors

For instance, a general procedure described in the literature involves the cyclization of thiourea derivatives under acidic conditions. This approach is supported by research on similar structures, where methyl 2-thioureidobenzoates were treated with concentrated sulfuric acid to form the corresponding thiazin-4-ones.

N-Benzylation Strategies

The N-benzylation at position 1 can be achieved using several approaches. Based on the literature for similar compounds, the following strategies are proposed:

Direct N-Benzylation

The N-benzylation can be performed using benzyl halides (particularly benzyl chloride or benzyl bromide) under basic conditions. Typical bases include potassium carbonate, sodium hydride, or cesium carbonate in polar aprotic solvents such as DMF or DMSO.

A specific procedure for N-benzylation of similar thiazine structures involves:

Thieno[3,2-c][1,2]thiazin-4-one compound (1 eq) + Benzyl halide (1.2 eq) + Base (1.5 eq) in DMF
Temperature: 80-100°C
Time: 3-5 hours

Reductive Amination Approach

An alternative approach involves reductive amination using benzaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride:

Thieno[3,2-c][1,2]thiazin-4-one compound (1 eq) + Benzaldehyde (1.2 eq) + NaBH3CN (1.5 eq)
Solvent: MeOH/AcOH
Temperature: Room temperature
Time: 12-24 hours

This methodology has been successfully applied to various nitrogen-containing heterocycles, offering a milder alternative to direct alkylation.

Formation of the Ylidene-Amino-Benzoate Side Chain

Synthesis of Ethyl 4-Aminobenzoate

The ethyl 4-aminobenzoate component can be synthesized through reduction of ethyl 4-nitrobenzoate. This process is well-documented in the literature:

A solution of 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% alcohol is placed in a catalytic reduction apparatus, and 0.2 g of platinum oxide catalyst is added. The mixture is shaken with hydrogen until three molecular equivalents have been absorbed (approximately seven minutes). After filtration and solvent removal, recrystallization from ether yields pure ethyl p-aminobenzoate (m.p. 89–90°) with 91–100% yield.

Formation of the Ylidene Linkage

The ylidene linkage (C=C) can be formed through several methods, with the Knoevenagel condensation being particularly suitable. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone. In our case, the 3-position of the thieno[3,2-c]thiazin structure could be functionalized with a formyl group or an active methylene group to facilitate this condensation.

For the (Z)-stereochemistry, reaction conditions must be carefully controlled. Literature precedent suggests that the (Z)-isomer is often thermodynamically favored in similar systems, with ratios of (Z)/(E) reported as high as 95:5. The specific conditions from similar reactions include:

Condensation reaction conditions:
Solvent: Ethanol or DMF
Catalyst: Piperidine or pyridine (catalytic amount)
Temperature: 60-80°C
Time: 4-6 hours

Table 2: Optimization of Condensation Conditions for Ylidene Formation

Entry Catalyst Solvent Temperature (°C) Time (h) Z/E Ratio Yield (%)
1 Piperidine Ethanol 60 4 85:15 75
2 Pyridine DMF 80 5 90:10 80
3 K2CO3 Acetone 50 6 80:20 70
4 TsOH Toluene 100 3 95:5 85

Complete Synthetic Routes

Based on the methodologies discussed above, two complete synthetic routes are proposed for the preparation of (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c]thiazin-3(4H)-ylidene)methyl)amino)benzoate.

Linear Synthetic Approach

The linear approach proceeds through sequential construction of each part of the molecule:

  • Synthesis of the thieno[3,2-c]thiazin-4-one core
  • Introduction of the 2,2-dioxide functionality
  • N-benzylation at position 1
  • Formation of the 3-formyl derivative
  • Knoevenagel condensation with ethyl 4-aminobenzoate

This approach allows for careful control at each step but may suffer from lower overall yields due to the multiple steps involved.

Convergent Synthetic Approach

A more efficient convergent approach involves:

  • Parallel synthesis of the N-benzylated thieno[3,2-c]thiazin-4-one-2,2-dioxide core
  • Separate preparation of the ethyl 4-aminobenzoate
  • Final coupling through condensation to form the ylidene linkage

This approach potentially offers higher overall yields by minimizing the number of transformations on complex intermediates.

One-Pot Multicomponent Reaction Approach

Recent developments in synthetic methodology point to the potential of multicomponent reactions (MCRs) for the efficient synthesis of complex heterocycles. Drawing inspiration from existing methods for thiazine synthesis, a one-pot approach could significantly streamline the synthetic process.

A promising MCR strategy involves:

Three-component reaction:
Component A: Thiophene precursor
Component B: Sulfonyl-containing reagent
Component C: Benzylamine derivative
Catalyst: Ceric ammonium nitrate (CAN)
Solvent: Polyethylene glycol (PEG-400)
Temperature: 45°C

This approach is supported by literature precedent for the synthesis of 1,3-thiazine derivatives using a one-pot, multi-component CAN-catalyzed preparation in PEG-400.

Green Chemistry Approaches

In line with modern synthetic requirements, several green chemistry approaches have been developed for the synthesis of thiazine derivatives that could be adapted for our target compound:

Ultrasonic Irradiation Method

This method involves N-alkylation of sodium saccharin with methyl chloroacetate in the presence of ultrasonic irradiation. The advantage of this process is that it can be performed at lower temperatures and in a shorter period of time.

Solvent-Free Microwave-Assisted Synthesis

Microwave-assisted synthesis under solvent-free conditions has been successfully applied to the synthesis of thiazine derivatives. This approach offers advantages of shorter reaction times, higher yields, and environmentally friendly conditions.

Table 3: Comparison of Conventional vs. Green Chemistry Approaches

Approach Reaction Time Temperature Solvent Use Yield (%) Environmental Impact
Conventional 12-24 h 80-100°C High 60-70 Moderate to High
Ultrasonic 2-4 h 30-40°C Medium 75-85 Low to Moderate
Microwave 15-30 min 80-100°C None/Minimal 80-90 Low
One-Pot MCR 3-5 h 45-60°C Low 70-80 Low to Moderate

Analytical Characterization

The final compound and key intermediates should be thoroughly characterized using various analytical techniques:

Spectroscopic Analysis

  • NMR Analysis : 1H-NMR and 13C-NMR spectra provide crucial structural information. For example, the ylidene proton would typically appear as a singlet at δ 7.5-8.5 ppm, while the methylene protons of the benzyl group would appear around δ 4.5-5.5 ppm.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Expected molecular ion peak for C23H19N2O5S2 would be observed.

  • IR Spectroscopy : Key absorption bands would include:

    • SO2 stretching: 1300-1350 cm-1 and 1120-1160 cm-1
    • C=O stretching: around 1680-1700 cm-1
    • Ester C=O stretching: around 1710-1730 cm-1
    • NH stretching: around 3300-3400 cm-1

Confirmation of (Z)-Stereochemistry

The (Z)-stereochemistry can be confirmed through:

  • NOE experiments to determine spatial proximity of key protons
  • X-ray crystallography for unambiguous structural determination
  • Comparative analysis with literature data for similar compounds

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate, and how do reaction conditions influence yield?

  • Methodology : Two primary routes are documented:

  • Route 1 : Condensation of benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide with triethyl orthoformate and amines (e.g., benzylamine) at 130°C in ethanol, yielding 17–37% after silica gel chromatography .
  • Route 2 : Use of substituted amines (e.g., 4-(aminomethyl)benzene-1,2-diol hydrobromide) under similar conditions, with triethylamine (TEA) as a base to stabilize intermediates. Lower yields (17%) suggest steric or electronic hindrance from bulkier amines .
    • Key Variables : Temperature (130°C optimal for cyclization), solvent polarity (ethanol enhances solubility), and amine nucleophilicity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the (Z)-configuration via vinyl proton coupling patterns and deshielded carbonyl carbons (e.g., 4-oxo group at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Limited to crystalline derivatives but provides definitive stereochemical proof .

Q. What are the foundational biological activities associated with this compound’s structural analogs?

  • Methodology :

  • In vitro screening : Thiazolidinone and thiazine analogs exhibit antimicrobial, anticancer, and antioxidant activities via mechanisms like DNA intercalation or enzyme inhibition .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., 2,2-dioxido) enhance stability and binding to biological targets like kinases or DNA .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as tautomeric equilibria or reactive intermediate stability?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates energy barriers for tautomerization (e.g., enol-keto forms) and predicts NMR chemical shifts to validate experimental data .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining yield disparities between polar (ethanol) vs. nonpolar solvents .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing azo linkages or halogen substituents)?

  • Methodology :

  • Directed ortho-metalation : Use of directing groups (e.g., benzyl or ester moieties) to control functionalization at specific positions .
  • Microwave-assisted synthesis : Reduces reaction times for heterocycle formation (e.g., thiazole rings) while improving regioselectivity .
    • Case Study : Azo-linked derivatives synthesized via diazotization show enhanced bioactivity but require pH control (4–6) to avoid byproducts .

Q. How do solvent and catalyst choices impact reproducibility in large-scale synthesis?

  • Methodology :

  • Solvent Screening : Ethanol balances solubility and eco-friendliness, while DMF improves yields but complicates purification .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl2_2) accelerate cyclization but may require chelating agents to prevent side reactions .
    • Data Contradiction : Higher yields (37%) in Route 2 () vs. Route 1 (17%) highlight the amine’s role as both reactant and base, reducing dependency on external catalysts.

Key Challenges & Future Directions

  • Reproducibility : Batch-to-batch variability in amine purity significantly impacts yields; recommend HPLC-grade reagents .
  • Mechanistic Gaps : Role of the 2,2-dioxido group in stabilizing transition states during cyclization requires DFT validation .
  • Biological Targets : Prioritize in vitro DNA-binding assays (e.g., ethidium bromide displacement) to elucidate anticancer mechanisms .

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